Barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Descripción

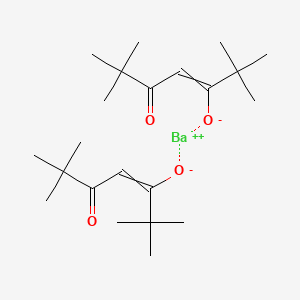

Bis(dipivaloylmethanato)barium(II): C22H38BaO4 . It is a barium complex with two dipivaloylmethanato ligands. This compound is often used as a precursor in various chemical vapor deposition (CVD) processes due to its volatility and thermal stability .

Propiedades

Fórmula molecular |

C22H38BaO4 |

|---|---|

Peso molecular |

503.9 g/mol |

Nombre IUPAC |

barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

InChI |

InChI=1S/2C11H20O2.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2 |

Clave InChI |

NYBMVAOYALBBBH-UHFFFAOYSA-L |

SMILES canónico |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(dipivaloylmethanato)barium(II) can be synthesized by reacting barium chloride with dipivaloylmethane in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the compound is often produced using metal-organic chemical vapor deposition (MOCVD) techniques. This involves the reaction of barium metal or barium oxide with dipivaloylmethane under controlled temperature and pressure conditions to produce high-purity bis(dipivaloylmethanato)barium(II) .

Análisis De Reacciones Químicas

Types of Reactions: Bis(dipivaloylmethanato)barium(II) primarily undergoes coordination and substitution reactions. It can also participate in oxidation-reduction reactions under specific conditions .

Common Reagents and Conditions:

Coordination Reactions: These reactions typically involve the interaction of bis(dipivaloylmethanato)barium(II) with other ligands or metal complexes. Common reagents include various organic ligands and solvents like toluene or hexane.

Substitution Reactions: These reactions often occur in the presence of stronger ligands that can replace the dipivaloylmethanato ligands. Reagents such as phosphines or amines are commonly used.

Oxidation-Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coordination reactions may yield new metal-ligand complexes, while substitution reactions can produce barium complexes with different ligands .

Aplicaciones Científicas De Investigación

Chemistry: Bis(dipivaloylmethanato)barium(II) is widely used as a precursor in the synthesis of barium-containing materials, especially in thin-film deposition processes like CVD. It is also used in the preparation of barium titanate and other barium-based ceramics .

Biology and Medicine:

Industry: In the industrial sector, bis(dipivaloylmethanato)barium(II) is used in the production of high-purity barium oxide and other barium compounds. It is also employed in the manufacturing of electronic components, such as capacitors and transistors, due to its role in thin-film deposition .

Mecanismo De Acción

The mechanism by which bis(dipivaloylmethanato)barium(II) exerts its effects is primarily through its ability to act as a precursor in CVD processes. The compound decomposes at high temperatures to release barium atoms, which then react with other elements or compounds to form thin films or other materials. The molecular targets and pathways involved in these processes are largely determined by the specific conditions and reagents used in the reactions .

Comparación Con Compuestos Similares

- Bis(dipivaloylmethanato)calcium(II)

- Bis(dipivaloylmethanato)strontium(II)

- Bis(dipivaloylmethanato)magnesium(II)

Comparison: Compared to similar compounds, bis(dipivaloylmethanato)barium(II) is unique in its thermal stability and volatility, making it particularly suitable for CVD processes. While other compounds like bis(dipivaloylmethanato)calcium(II) and bis(dipivaloylmethanato)strontium(II) share similar properties, bis(dipivaloylmethanato)barium(II) is often preferred for applications requiring high-purity barium films or materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.